molecular formula C8H8O6 B12670873 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid CAS No. 81158-26-1

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid

Cat. No.: B12670873
CAS No.: 81158-26-1
M. Wt: 200.14 g/mol
InChI Key: BRLKMQDUIDXWEA-IAROGAJJSA-N
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Description

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid is an organic compound that features a unique structure with both methoxy and oxoethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can be achieved through a multi-step process. One common method involves the reaction of squaric acid dichloride with pyridine and methyl cyanoacetate . The reaction is typically carried out in anhydrous dichloromethane at low temperatures to avoid contact with atmospheric moisture . The crude product is then crystallized from a mixture of dimethylformamide and methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxoethylidene group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

Properties

CAS No.

81158-26-1

Molecular Formula

C8H8O6

Molecular Weight

200.14 g/mol

IUPAC Name

(E,4Z)-4-(2-methoxy-2-oxoethylidene)pent-2-enedioic acid

InChI

InChI=1S/C8H8O6/c1-14-7(11)4-5(8(12)13)2-3-6(9)10/h2-4H,1H3,(H,9,10)(H,12,13)/b3-2+,5-4-

InChI Key

BRLKMQDUIDXWEA-IAROGAJJSA-N

Isomeric SMILES

COC(=O)/C=C(/C=C/C(=O)O)\C(=O)O

Canonical SMILES

COC(=O)C=C(C=CC(=O)O)C(=O)O

Origin of Product

United States

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